molecular formula C56H65N5O12S2 B1193696 Sulforhodamine-PEG4-DBCO

Sulforhodamine-PEG4-DBCO

Cat. No. B1193696
M. Wt: 1064.28
InChI Key: HXFMGTSCUROEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulforhodamine-PEG4-DBCO is a PEG derivative containing a DBCO group and a rhodamine dye. DBCO enables copper free Click Chemistry and will react with azide-bearing compounds or biomolecules to form a stable triazole linkage. This reagent will be an ideal alternative to copper intolerant applications and can be used to label cells, tissues, biomarkers or nanoparticles.

Scientific Research Applications

1. Cell Density Determination and Toxicity Screening

Sulforhodamine B (SRB), a component of Sulforhodamine-PEG4-DBCO, is utilized in cell density determination by measuring cellular protein content, which is vital in toxicity screening of compounds. This technique is optimized for adherent cells in a 96-well format and is effective for a wide range of cell numbers. Its sensitivity is comparable to fluorometric methods, making it a highly cost-effective method for large-scale screening (Vichai & Kirtikara, 2006).

2. Astrocyte Identification and Brain Research

Sulforhodamine 101 (SR101), another component, is widely used for astrocyte identification in the hippocampus and cortex. It's especially notable for its application in brain research, where it aids in differentiating astrocytes from other brain cells. This has broad implications for neurological studies and understanding brain function (Schnell et al., 2013).

3. Investigation of Photooxidation Pathways

The photooxidation pathway of Sulforhodamine-B (SRB) has been studied in detail, especially in the presence of TiO2 and visible light radiation. This research is crucial for understanding the chemical behavior of Sulforhodamine under various environmental conditions, which can be applied in fields like environmental science and photodynamics (Liu et al., 2000).

4. Development of Polarized Photoluminescence Materials

Sulforhodamine B intercalation into layered double hydroxide thin films enhances luminescence anisotropy, making these materials suitable for polarized luminescence applications. This has potential uses in photonics and materials science for creating specialized luminescent materials (Yan et al., 2009).

5. Development of Extractive Desulfurization Techniques

Research on polyethylene glycol (PEG) demonstrates its application in extractive desulfurization of fuel oil. This is particularly significant for environmental science and energy sectors, aiming to reduce sulfur content in fuels (Gao et al., 2018).

6. Investigating the Effects of SR101 on Neuronal Activity

Studies have shown that Sulforhodamine 101 can induce seizure-like activity at certain concentrations, providing critical insights into its neurological effects. This is pivotal for neuroscience research, particularly in understanding how various compounds interact with neuronal activity (Rasmussen et al., 2016).

7. Membrane-Specific Imaging and EPR Studies

Sulforhodamine compounds have been used in membrane-specific imaging, assisting in targeting intracellular membranes for reactive oxygen and nitrogen species detection. This has implications for cell biology and medical research, especially in understanding cellular dynamics and oxidative stress (Headley et al., 2019).

8. Exploring the Binding Dynamics with Human Serum Albumin

Investigations into the binding of Sulforhodamine B with human serum albumin provide insights into drug-protein interactions, which is critical in pharmacology and biochemistry. Understanding these dynamics aids in drug design and delivery systems (Kitamura et al., 2013).

properties

Product Name

Sulforhodamine-PEG4-DBCO

Molecular Formula

C56H65N5O12S2

Molecular Weight

1064.28

IUPAC Name

Sulforhodamine-PEG4-DBCO

InChI

InChI=1S/C56H65N5O12S2/c1-5-59(6-2)44-19-22-47-51(37-44)73-52-38-45(60(7-3)8-4)20-23-48(52)56(47)49-39-46(21-24-53(49)75(66,67)68)74(64,65)58-28-30-70-32-34-72-36-35-71-33-31-69-29-26-54(62)57-27-25-55(63)61-40-43-15-10-9-13-41(43)17-18-42-14-11-12-16-50(42)61/h9-16,19-24,37-39,58H,5-8,25-36,40H2,1-4H3,(H-,57,62,66,67,68)

InChI Key

HXFMGTSCUROEKW-UHFFFAOYSA-N

SMILES

O=C(CCNC(CCOCCOCCOCCOCCNS(=O)(C1=CC=C(S(=O)([O-])=O)C(C2=C(C=C/3)C(OC4=C2C=CC(N(CC)CC)=C4)=CC3=[N+](CC)/CC)=C1)=O)=O)N5CC6=C(C=CC=C6)C#CC7=C5C=CC=C7

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO, DMF, DCM

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Sulforhodamine-PEG4-DBCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.